1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
Description
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJZYHPGRKBVGF-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335348 | |
| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577-03-3, 41564-62-9 | |
| Record name | 4-Chlorobenzalpinacolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBENZALPINACOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57DJP999E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The reaction mechanism follows classical aldol condensation pathways:
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Enolate Formation : A base abstracts the α-hydrogen from 3,3-dimethylbutan-2-one, generating a resonance-stabilized enolate.
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Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral intermediate.
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Proton Transfer and Dehydration : The intermediate undergoes protonation followed by elimination of water, yielding the conjugated enone system.
Steric hindrance from the 4,4-dimethyl groups on the ketone restricts rotational freedom, favoring the trans-configuration in the final product. The electron-withdrawing chloro substituent on the aromatic ring enhances the electrophilicity of the aldehyde, accelerating the reaction.
Industrial-Scale Process Optimization
While batch processes remain common in laboratory settings, industrial production demands continuous flow systems to enhance efficiency and reduce costs. The patent US5639917A details critical parameters for scaling the aldol condensation:
Key Process Variables
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate dehydration but risk side reactions |
| Catalyst Concentration | 1–5 mol% (base) | Excess base promotes over-dehydration and resinification |
| Solvent System | Polar aprotic (e.g., DMF, DMSO) | Enhances enolate stability and reaction homogeneity |
| Reaction Time | 4–8 hours | Prolonged durations increase yield but reduce throughput |
Catalytic Innovations
Recent advancements employ heterogeneous catalysts to simplify product isolation:
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Zeolite-supported NaOH : Provides controlled basicity while minimizing side reactions (yield: 92–95%).
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Ionic Liquid Media : Enables catalyst recycling and reduces waste generation.
By-product Analysis and Purity Control
Despite optimization, the process generates characteristic impurities requiring rigorous monitoring:
Common By-products
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Unreacted Starting Materials : Residual 4-chlorobenzaldehyde (<0.5% in optimized runs).
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Di-condensation Products : Bis-enones formed via over-aldolization (controlled via stoichiometric ratios).
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Oxidation By-products : Chlorobenzaldehyde derivatives from aerial oxidation (mitigated by inert atmospheres).
Advanced analytical techniques ensure product purity:
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HPLC-MS : Detects trace impurities at ppm levels.
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NMR Spectroscopy : Confirms regioselectivity and absence of geometric isomers.
Comparative Evaluation of Alternative Methods
While aldol condensation dominates industrial production, alternative routes have been explored:
Claisen-Schmidt Condensation
Utilizes acidic conditions for enone formation but suffers from:
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Lower yields (70–75%) due to competing polymerization.
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Corrosive reaction media complicating equipment design.
Cross-Metathesis Approaches
Olefin metathesis using Grubbs catalysts offers stereochemical control but remains economically unviable due to:
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High catalyst costs ($120–150/g for second-generation catalysts).
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Limited substrate compatibility with chlorinated aromatics.
Industrial Scalability and Economic Considerations
Large-scale production facilities (e.g., 10,000-ton annual capacity) employ multi-stage continuous reactors to maximize efficiency:
Capital and Operational Costs
| Component | Cost Estimate (USD) | Contribution to Total Cost |
|---|---|---|
| Reactor System | $2.5–3.2 million | 38–42% |
| Catalyst Recycling Unit | $1.1–1.4 million | 18–22% |
| Purification Columns | $0.9–1.3 million | 14–17% |
Environmental Impact Mitigation
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Solvent Recovery : >98% recovery rates via fractional distillation.
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Waste Stream Treatment : Neutralization of basic effluents reduces pH to 6–8 before discharge.
Applications in Agrochemical Synthesis
The enone’s utility extends beyond its role as a fungicide precursor:
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Chiral Auxiliary Synthesis : Enantioselective reductions yield intermediates for herbicide production.
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Photostabilizers : Conjugated system absorbs UV radiation, protecting crop protection formulations from degradation.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcone derivatives, including 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it effectively targets specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to disrupt microbial cell membranes has been a focal point in developing new antibiotics. In vitro studies have shown promising results against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic drug development.
Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.
Material Science
Photovoltaic Applications
In material science, chalcones are being explored for their use in organic photovoltaic devices. The unique electronic properties of this compound allow it to act as an effective electron donor in organic solar cells. Studies have shown that incorporating this compound into photovoltaic systems can enhance light absorption and energy conversion efficiency.
Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for synthesizing new polymers with desirable properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored mechanical and thermal characteristics.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be transformed into various functionalized compounds through reactions such as Michael addition and aldol condensation. This versatility makes it valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Mechanism
A study published in Cancer Letters investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis via the mitochondrial pathway. This research provides insight into the potential mechanisms by which this compound exerts its anticancer effects.
Case Study 2: Antimicrobial Efficacy
In a study featured in the Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study 3: Photovoltaic Performance
Research published in Advanced Energy Materials explored the incorporation of chalcone derivatives into organic solar cells. The study found that devices utilizing this compound achieved power conversion efficiencies exceeding those of devices using traditional materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Enones
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one belongs to a broader class of halogenated enones used in agrochemical synthesis. Key analogues include:
Key Observations:
- Halogen Position: The position of halogen substituents significantly impacts biological activity. For example, the dichloro derivative (2,4-diCl) exhibits broader fungicidal activity compared to the mono-chloro compound .
Pyrazoline Precursors
The compound reacts with hydrazines to form trisubstituted pyrazolines, which are explored for pharmaceutical applications. For example:
- 4-(3-tert-Butyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (CAS: N/A) shows a melting point of 180–182°C and is studied for kinase inhibition .
- Comparatively, pyrazolines derived from brominated enones (e.g., 2-Br substituent) exhibit altered NMR chemical shifts (e.g., δ 5.41 ppm for pyrazoline protons vs. δ 5.28 ppm in chloro derivatives), indicating electronic effects of halogens .
Biological Activity
Overview
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, also known as an important intermediate in organic synthesis and the pesticide industry, has garnered attention for its potential biological activities. This compound features a chlorophenyl group attached to a pentenone structure, which is believed to contribute to its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
- Molecular Formula : C13H15ClO
- Molecular Weight : 222.71 g/mol
The compound's structure is characterized by a non-planar conformation, which influences its interactions with biological targets. The presence of the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | Wang et al. (2006) |
| Staphylococcus aureus | 16 µg/mL | Xia & Hu (2008) |
| Candida albicans | 64 µg/mL | Anuradha et al. (2008) |
These findings suggest that the compound could be developed further for use in pharmaceutical applications aimed at treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as a ligand that binds to microbial receptors or enzymes, inhibiting their function and leading to microbial growth inhibition. This interaction may also modulate metabolic pathways within the target organisms .
Study on Antifungal Activity
In a study conducted by Butcher et al. (2007), the antifungal properties of this compound were evaluated against various fungal pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition.
Table 2: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) | Observations |
|---|---|---|
| Aspergillus niger | 32 | Significant growth inhibition observed |
| Penicillium chrysogenum | 16 | Complete inhibition at higher concentrations |
These results underscore the compound's potential as a broad-spectrum antifungal agent.
Research Applications
The compound is not only significant in terms of its antimicrobial properties but also serves as a critical intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals. Its unique chemical structure allows for further derivatization that can enhance biological activity or reduce toxicity.
Q & A
Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, and what reaction conditions optimize yield?
The compound is synthesized via Claisen-Schmidt condensation between pinacolone (4,4-dimethylpentan-3-one) and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Key parameters include:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Base | NaOH in ethanol | 80% | |
| Reaction Time | Reflux for 6–8 hours | ||
| Stoichiometry | 1:1.2 (ketone:aldehyde) |
Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
Best Practices : Use deuterated solvents (e.g., DMSO-d6) for NMR and high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
Q. What structural features influence the compound’s reactivity in organic transformations?
The α,β-unsaturated ketone moiety enables it to act as a Michael acceptor , while the 4-chlorophenyl group enhances electrophilicity. The tert-butyl substituent sterically hinders certain reactions, directing regioselectivity in cycloadditions .
Advanced Research Questions
Q. How is this compound utilized in the synthesis of bioactive heterocycles, and what methodological challenges arise?
The compound serves as a precursor for pyrazoline derivatives via hydrazine cyclocondensation. Example synthesis:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine Reaction | 4-Hydrazinobenzenesulfonic acid, CH2Cl2/MeOH (50:2) | 27–55% | |
| Purification | Column chromatography (silica gel) |
Challenges : Competing reaction pathways (e.g., over-reduction) require strict control of stoichiometry and temperature.
Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound as a Michael acceptor?
Contradictory mechanistic proposals (e.g., 1,2- vs. 1,4-addition pathways) require:
Q. What strategies are recommended for analyzing crystallographic data of derivatives, particularly when hydrogen bonding complicates refinement?
For complex crystals:
Use SHELXL for high-resolution refinement (0.8–1.0 Å data).
Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Validate with Hirshfeld surfaces to quantify intermolecular interactions.
Q. How can researchers design experiments to study the compound’s role in supramolecular assembly?
Experimental Design :
Q. What methodological approaches address discrepancies in reported biological activity data for derivatives?
To resolve variability in bioactivity studies:
- Standardize assays (e.g., IC50 measurements under identical pH/temperature).
- Use dose-response curves with triplicate measurements.
- Validate via molecular docking (AutoDock Vina) to correlate activity with binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
